ROMK1 (Kir1.1) Inhibitory Potency: Nanomolar Activity Absent in Non-Indole Analogs
The target compound inhibits ROMK1 (Kir1.1) with IC₅₀ values of 2.8 nM (rat Kir1.1, HEK293 electrophysiology), 5 nM (human ROMK, CHO whole-cell voltage clamp), and 10 nM (IonWorks Quattro automated patch clamp). By contrast, the 2-methyl analog (BDBM43549) and the glycine analog (CAS 313534-29-1) have no reported ROMK activity at any concentration, and the simple propanoic acid analog (CAS 690702-08-0) lacks any annotated bioactivity [1][2][3].
| Evidence Dimension | ROMK1 (Kir1.1) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 2.8 nM (rat Kir1.1); 5 nM (human ROMK); 10 nM (IonWorks); 20 nM (thallium flux FLIPR) |
| Comparator Or Baseline | 3-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (BDBM43549): no ROMK activity; Glycine analog (CAS 313534-29-1): no bioactivity; Propanoic acid analog (CAS 690702-08-0): no bioactivity annotated |
| Quantified Difference | Target compound: single-digit nM; all tested non-indole analogs: no detectable activity (>1000-fold window) |
| Conditions | Whole-cell voltage clamp (HEK293 and CHO cells); IonWorks Quattro automated electrophysiology; FLIPR-Tetra thallium flux assay (384-well) |
Why This Matters
Only the indole-containing tryptophan mimetic achieves the hydrophobic and π-stacking contacts necessary for the ROMK binding pocket; procurement of any non-indole analog will yield a functionally inert compound for ROMK-targeted programs.
- [1] BindingDB BDBM194954. IC₅₀ data for ROMK1: 2.8, 5, 10, 20 nM. View Source
- [2] BindingDB BDBM43549. 3-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid; HSF-1 EC₅₀ > 195 µM. View Source
- [3] PubChem CID 11282394; 2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid; no ROMK annotation. View Source
